molecular formula C10H15NO2 B11912402 8-Methyl-8-azaspiro[4.5]decane-7,9-dione CAS No. 707-23-3

8-Methyl-8-azaspiro[4.5]decane-7,9-dione

Cat. No.: B11912402
CAS No.: 707-23-3
M. Wt: 181.23 g/mol
InChI Key: UKGJWJFQGAENNG-UHFFFAOYSA-N
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Description

8-Methyl-8-azaspiro[4.5]decane-7,9-dione is a synthetic spirocyclic compound belonging to the azaspirodecanedione class, which serves as a privileged scaffold in modern drug discovery . This molecule features a spiro-fused structure combining a cyclopentane ring with a diketopiperazine-like system, creating a three-dimensional framework that is highly valued for its ability to interact with diverse biological targets . While the specific biological data for the 8-methyl derivative is a subject of ongoing research, analogs of the 8-azaspiro[4.5]decane-7,9-dione core have demonstrated a wide range of pharmacological activities. These include serving as key intermediates for anxiolytic agents like buspirone , and more recently, as novel conjugates in anti-proliferative and anti-tubercular studies . The incorporation of the methyl group at the 8-position provides a strategic site for further chemical modification, making this compound a versatile and valuable building block for medicinal chemists aiming to explore structure-activity relationships, develop new therapeutic candidates, and optimize pharmacokinetic properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

707-23-3

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

8-methyl-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C10H15NO2/c1-11-8(12)6-10(7-9(11)13)4-2-3-5-10/h2-7H2,1H3

InChI Key

UKGJWJFQGAENNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2(CCCC2)CC1=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Pertaining to the 8 Azaspiro 4.5 Decane 7,9 Dione Scaffold

Core Scaffold Synthesis Approaches

The construction of the fundamental 8-azaspiro[4.5]decane-7,9-dione structure can be achieved through various synthetic routes. Two prominent methods include classical cyclization reactions and modern multi-component reaction pathways.

Cyclization Reactions: Urea (B33335) and 1,1-Pentamethylene Oxalic Acid Condensation

A direct and efficient method for the synthesis of 8-azaspiro[4.5]decane-7,9-dione involves the condensation reaction between 1,1-pentamethylene oxalic acid and urea. google.com This reaction is typically carried out under thermal conditions, with the reactants being stirred at elevated temperatures, generally between 150-200°C, for a period of 0.5 to 2 hours. google.com The molar ratio of 1,1-pentamethylene oxalic acid to urea is a critical parameter, with optimal ratios reported to be in the range of 1:1.1 to 1:1.6. google.com Following the reaction, the crude product is often purified by recrystallization from ethanol (B145695) in the presence of activated carbon to yield the desired white crystalline 8-azaspiro[4.5]decane-7,9-dione. google.com This method is noted for its use of inexpensive starting materials and relatively simple reaction conditions, making it suitable for larger-scale production. google.com

Reported yields for this process are high, often ranging from 80.1% to 89.5%. google.com For instance, one procedure describes reacting 27.9 grams of 1,1-pentamethylene oxalic acid with 12.6 grams of urea at 170-180°C for one hour, resulting in a yield of 84.6% after purification. google.com Another example using a slightly different molar ratio and reaction conditions reports a yield of 89.5%. google.com

Multi-component Reaction Pathways for Spiro Imides

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. nih.gov While specific MCRs for the direct synthesis of the parent 8-azaspiro[4.5]decane-7,9-dione are not extensively detailed in the provided context, the principles of MCRs are broadly applicable to the synthesis of various spirocyclic imides, including spirooxindoles. nih.govacs.org

For instance, a Lewis acid-catalyzed three-component reaction of isatin (B1672199) and two 1,3-dicarbonyl compounds can produce spirooxindole pyranochromenedione derivatives with high efficiency under mild conditions. nih.govacs.org Another example is a four-component quadruple cascade reaction between nitroallylic MBH acetate, 1,3-indanedione, and an aldehyde to generate bis-spirocyclohexanes. nih.gov These examples highlight the potential of MCR strategies to construct complex spirocyclic frameworks, which could be adapted for the synthesis of 8-azaspiro[4.5]decane-7,9-dione and its derivatives.

Functionalization at the 8-Nitrogen Position

The nitrogen atom at the 8-position of the 8-azaspiro[4.5]decane-7,9-dione scaffold provides a convenient handle for introducing a wide array of substituents. This functionalization is key to modulating the pharmacological properties of the resulting molecules.

Alkylation Strategies for Introducing Diverse Side Chains (e.g., 8-substituted alkyls)

Alkylation of the nitrogen atom is a common strategy to introduce diverse side chains. This is often achieved by reacting the parent 8-azaspiro[4.5]decane-7,9-dione with an appropriate alkyl halide. For example, to introduce a butyl chain, the scaffold can be alkylated with 1,4-dibromobutane. This creates an intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, which can then be used for further coupling reactions. The reaction conditions for such alkylations typically involve a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

Integration of Piperazine (B1678402) Moieties and other Nitrogen Heterocycles

A significant area of research involves the incorporation of piperazine and other nitrogen-containing heterocycles at the 8-position. This is often accomplished through a two-step process. First, an intermediate with a leaving group, such as the previously mentioned 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, is synthesized. This bromo-intermediate is then coupled with a desired piperazine derivative. For instance, the reaction with 1-(2-methoxyphenyl)piperazine (B120316) in DMF at 80°C, facilitated by potassium carbonate and sodium iodide, yields the corresponding piperazinyl-substituted product. This particular reaction has been reported to achieve a yield of 71.8% after formation of the hydrochloride salt.

This methodology allows for the synthesis of a wide range of derivatives, including those with piperidinyl moieties. uni.lu

Conjugation with Aromatic and Heteroaromatic Systems (e.g., chromen, pyrimidine)

The versatility of the 8-azaspiro[4.5]decane-7,9-dione scaffold is further demonstrated by its conjugation to various aromatic and heteroaromatic systems. This is often achieved by linking the aromatic moiety to the terminal end of an alkyl chain attached to the 8-nitrogen. For example, derivatives have been synthesized where a pyrimidinyl group is attached to a piperazine ring, which is in turn connected to the spirocyclic core via a butyl chain. epa.gov

Another example involves the conjugation with a 2,3-dihydro-1,4-benzodioxin system. In this case, an ethylamino linker connects the spirocycle to the benzodioxinylmethyl group. nih.gov The synthesis of such compounds showcases the modular nature of derivatization, allowing for the systematic exploration of structure-activity relationships by varying the aromatic or heteroaromatic component.

Stereoselective Synthesis of 8-Azaspiro[4.5]decane-7,9-dione Enantiomers and Diastereomers

The creation of specific stereoisomers of 8-azaspiro[4.5]decane-7,9-dione derivatives is critical, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. The stereoselective synthesis of this scaffold can be approached through the use of chiral auxiliaries, which temporarily introduce a chiral element to guide the formation of the desired stereochemistry. wikipedia.org

Chiral auxiliaries are stereogenic groups that are covalently attached to a substrate, directing subsequent chemical transformations in a diastereoselective manner. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed and ideally recycled. researchgate.net Prominent examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis include Evans oxazolidinones and camphorsultams. wikipedia.orgwikipedia.orgsantiago-lab.com

Application of Chiral Auxiliaries:

In the context of the 8-azaspiro[4.5]decane-7,9-dione system, a chiral auxiliary could be appended to a precursor of the glutarimide (B196013) ring. For instance, a chiral amino alcohol could be used to form a chiral imide, which would then undergo cyclization to form the spirocyclic system. The steric bulk of the chiral auxiliary would control the facial selectivity of the cyclization, leading to the preferential formation of one diastereomer.

While specific documented examples for the direct asymmetric synthesis of the parent 8-azaspiro[4.5]decane-7,9-dione using this method are not prevalent in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established and provide a clear pathway for obtaining enantiomerically enriched products. researchgate.netrsc.org The general strategy involves the diastereoselective formation of a carbon-carbon or carbon-nitrogen bond that establishes the stereochemistry at the spirocyclic center or at a substituent on the cyclopentane (B165970) or piperidine (B6355638) ring.

Table 1: Overview of Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryClassKey FeaturesPotential Application in 8-Azaspiro[4.5]decane-7,9-dione Synthesis
Evans OxazolidinonesOxazolidinoneDerived from amino acids; provide high levels of stereocontrol in aldol, alkylation, and acylation reactions. santiago-lab.comDiastereoselective alkylation of a precursor to the glutarimide ring to set stereocenters on the cyclopentane moiety.
CamphorsultamSultamDerived from camphor; offers excellent stereocontrol in a variety of reactions, including Michael additions and Diels-Alder reactions. wikipedia.orgAsymmetric Michael addition to a cyclopentylidene precursor to establish the spirocyclic stereocenter.
PseudoephedrineAmino alcoholCan be used to form chiral amides that undergo highly diastereoselective alkylations. wikipedia.orgControl of stereochemistry during the formation of a substituted cyclopentane ring prior to cyclization.

Modern Synthetic Techniques: Microwave-Assisted Protocols for Enhanced Efficiency

The synthesis of heterocyclic compounds, including spiroimides, has been significantly advanced by the application of microwave irradiation. sphinxsai.com This technique often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. sphinxsai.comjocpr.com

A conventional synthesis of 8-azaspiro[4.5]decane-7,9-dione involves the reaction of 1,1-cyclopentanediacetic acid with urea at high temperatures (150-200 °C) for a duration of 0.5 to 2 hours, resulting in yields of 80.1-89.5%. google.com While effective, this method requires prolonged heating at high temperatures.

Microwave-assisted organic synthesis (MAOS) offers a more efficient alternative. javeriana.edu.co The direct interaction of microwave energy with the polar molecules in the reaction mixture leads to rapid and uniform heating, often accelerating reaction rates significantly. researchgate.net For the synthesis of related heterocyclic systems, microwave irradiation has been shown to reduce reaction times from hours to minutes and improve yields. sphinxsai.commdpi.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convectionDirect dielectric heating researchgate.net
Reaction Time Hours google.comMinutes sphinxsai.comnih.gov
Temperature Gradient Non-uniformMore uniform
Yield Often high, but can be variable google.comGenerally high, often improved jocpr.comnih.gov
Side Reactions Can be more prevalent due to prolonged heatingOften reduced due to shorter reaction times
Energy Efficiency LowerHigher

While a specific microwave-assisted synthesis for 8-methyl-8-azaspiro[4.5]decane-7,9-dione is not explicitly detailed in the provided search results, the well-documented success of this technique for the synthesis of analogous structures, such as other spiroheterocycles and buspirone (B1668070) analogues, strongly suggests its applicability and potential for significant process optimization. nih.govnih.gov

Post-Synthetic Modifications and Derivatization Strategies for Expanding Chemical Diversity

Following the successful synthesis of the core 8-azaspiro[4.5]decane-7,9-dione scaffold, post-synthetic modification is a powerful strategy for generating a diverse library of analogues for biological screening. nih.govnih.govrsc.orgresearchgate.net The most common point of diversification for this scaffold is the nitrogen atom of the imide ring.

N-Alkylation and N-Arylation:

The hydrogen atom on the nitrogen of the 8-azaspiro[4.5]decane-7,9-dione is acidic and can be readily removed by a base, allowing for subsequent N-alkylation or N-arylation. This functionalization is a key step in the synthesis of many pharmacologically active compounds, including analogues of the anxiolytic drug buspirone. nih.gov A variety of alkyl and aryl halides or other electrophiles can be used to introduce a wide range of substituents at the N-8 position. These modifications can significantly impact the compound's physicochemical properties and biological activity. researchgate.netnih.govnih.gov

Table 3: Examples of Post-Synthetic Modifications of the 8-Azaspiro[4.5]decane-7,9-dione Scaffold

DerivativeN-SubstituentSignificance/Application
8-(4-(4-(2-Pyrimidinyl)-1-piperazinyl)butyl)-8-azaspiro[4.5]decane-7,9-dione-(CH₂)₄-N-piperazinyl-pyrimidineAnalogue of Buspirone, potential anxiolytic agent. nih.gov
8-(2-((2,3-Dihydro-1,4-benzodioxin-2-yl)methyl)amino)ethyl)-8-azaspiro[4.5]decane-7,9-dione-(CH₂)₂-NH-CH₂-(2,3-dihydro-1,4-benzodioxin)Investigated for potential biological activity. nih.gov
8-(4-(4-(5-Methoxy-1H-indol-3-yl)-1-piperidinyl)butyl)-8-azaspiro[4.5]decane-7,9-dione-(CH₂)₄-piperidinyl-(5-methoxy-1H-indole)Derivative with potential interactions with serotonin (B10506) receptors. uni.lu

The strategic application of these post-synthetic modifications allows for the systematic exploration of the chemical space around the 8-azaspiro[4.5]decane-7,9-dione scaffold, facilitating the development of new compounds with tailored biological profiles.

Medicinal Chemistry and Biological Activity Studies of 8 Azaspiro 4.5 Decane 7,9 Dione Derivatives

Overview of Pharmacological Relevance of the Scaffold

The 8-azaspiro[4.5]decane-7,9-dione scaffold has emerged as a privileged structure in the development of agents targeting the central nervous system (CNS). Its inherent structural features make it an attractive starting point for the synthesis of compounds with a range of pharmacological activities. The core structure is notably a part of the chemical backbone of several psychosedative agents.

Derivatives of 8-azaspiro[4.5]decane-7,9-dione have been investigated for their potential as psychosedative agents, highlighting the scaffold's utility in modulating CNS pathways. The ability to introduce a wide array of substituents at the 8-position of the azaspiro ring allows for the fine-tuning of pharmacological properties, leading to compounds with specific activities at various receptors. The connection of this scaffold to the well-known anxiolytic drug buspirone (B1668070) further underscores its pharmacological significance. Buspirone itself contains a spirocyclic imide moiety, and research into analogs has explored the replacement of its terminal pyrimidinylpiperazine part with other functionalities attached to the 8-azaspiro[4.5]decane-7,9-dione core. This has led to the discovery of potent and selective ligands for various neurotransmitter receptors, which will be discussed in the subsequent sections.

Receptor Ligand Affinities and Binding Profiles (In Vitro)

The rigid nature of the 8-azaspiro[4.5]decane-7,9-dione scaffold has been instrumental in the development of selective ligands for a variety of G-protein coupled receptors (GPCRs). The defined stereochemistry of the spiro center allows for the precise positioning of pharmacophoric groups, which is crucial for achieving high affinity and selectivity.

Serotonin (B10506) Receptor (e.g., 5-HT1A) Agonism and Antagonism

A significant area of research for 8-azaspiro[4.5]decane-7,9-dione derivatives has been their interaction with serotonin receptors, particularly the 5-HT1A subtype. The structural similarity of certain derivatives to the anxiolytic drug buspirone has driven much of this investigation.

One notable example is the synthesis and evaluation of 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, an analog of buspirone. nih.gov This compound was found to be an equipotent 5-HT1A ligand when compared to buspirone. nih.gov In vitro binding assays demonstrated that this analog has a high affinity for the 5-HT1A receptor. nih.gov Further behavioral studies in animal models confirmed that it possesses a functional profile at 5-HT1A receptors that is essentially the same as that of buspirone. nih.gov These findings suggest that the terminal, bulky cycloimide moiety of the 8-azaspiro[4.5]decane-7,9-dione structure, along with the basic nitrogen atom in the linker, are key for the bioactive interaction with the 5-HT1A receptor, whereas the 2-pyrimidinyl group of buspirone is not essential. nih.gov

Compound NameReceptor TargetBinding Affinity (Ki, nM)Functional Activity
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione5-HT1Aequipotent to buspironeAgonist

Adrenergic Receptor (e.g., α1d-AR) Antagonistic Activity

Derivatives of 8-azaspiro[4.5]decane-7,9-dione have also been explored as antagonists for adrenergic receptors. Specifically, research has identified compounds with high affinity and selectivity for the α1d-adrenergic receptor (α1d-AR).

A study focused on the synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione led to the discovery of potent and selective α1d-AR antagonists. Two lead compounds from this series, namely 8-{2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione and its α-methyl substituted analog, demonstrated high affinity for the α1d-AR. In cloned receptor assays, one of the analogs displayed at least 95-fold selectivity for the α1d-AR over all other G-protein-coupled receptors tested. This high selectivity was also confirmed in pharmacologically defined isolated tissue preparations.

Compound NameReceptor TargetBinding Affinity (Ki, nM)Selectivity
8-{2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dioneα1d-ARHighHigh
8-{2-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dioneα1d-ARHigh>95-fold over other GPCRs

Dopamine (B1211576) Receptor Interactions

The structural characteristics of 8-azaspiro[4.5]decane derivatives also make them candidates for interacting with dopamine receptors. While direct studies on 8-Methyl-8-azaspiro[4.5]decane-7,9-dione are limited in the available literature, research on closely related spirocyclic systems provides insights into their potential as dopamine receptor ligands.

For instance, a study on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally similar to the dione (B5365651) derivatives, explored their potential as dopamine agonists. nih.gov Although these specific compounds did not show central nervous system activity, the 4-indolymethyl analogue demonstrated potent peripheral dopamine agonist activity. nih.gov This suggests that the broader azaspiro[4.5]decane scaffold can be functionalized to achieve interactions with the dopaminergic system. Further research is warranted to explore the dopamine receptor binding profiles of 8-azaspiro[4.5]decane-7,9-dione derivatives specifically.

Enzyme Inhibition Studies

Beyond receptor modulation, the 8-azaspiro[4.5]decane-7,9-dione scaffold has been investigated for its potential to inhibit enzymes, particularly in the context of antimicrobial drug discovery.

Inhibition of Bacterial DNA Gyrase

While direct evidence for the inhibition of bacterial DNA gyrase by this compound itself is not prominently available in the reviewed literature, studies on structurally related compounds suggest that the broader spiro-piperidine framework may possess antibacterial properties.

For example, novel 8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thiones, which share the 8-methyl-azaspiro[4.5]decane core, have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov Certain compounds in this series exhibited potent in vitro antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov Although the precise mechanism of action was not specified as DNA gyrase inhibition in this study, the findings indicate that the spiro[piperidine-4,5'- nih.govncats.ioresearchgate.nettriazolidine] scaffold is a promising lead for the development of new antimicrobial agents. DNA gyrase is a well-established and attractive target for antibacterial drugs, and the structural features of spirocyclic compounds could potentially be exploited to design novel inhibitors of this essential bacterial enzyme. researchgate.net Further investigation is required to determine if 8-azaspiro[4.5]decane-7,9-dione derivatives can act as inhibitors of bacterial DNA gyrase.

Compound ClassOrganismsActivity
8-methyl-7,9-diaryl-1,2,4,8-tetraazaspiro[4.5]decan-3-thionesE. coli, P. aeruginosaPotent in vitro antibacterial activity

Topoisomerase I Inhibition

Based on the available research, there is no specific information detailing the Topoisomerase I inhibitory activity of compounds directly derived from the this compound scaffold. While topoisomerase inhibitors are a critical class of anticancer drugs, studies on this particular spiro compound series in relation to Topoisomerase I are not present in the reviewed literature.

β-Glycosidase Inhibition

Scientific literature available does not currently provide specific data on the β-glycosidase inhibitory properties of this compound derivatives. Although various spiro-heterocyclic compounds have been investigated for such enzymatic inhibition, research has not specifically focused on this scaffold for this activity.

In Vitro Biological Efficacy (excluding human clinical trials)

Anti-proliferative Activity against Cancer Cell Lines

Derivatives of the azaspiro[4.5]decane core have demonstrated notable anti-proliferative effects against several human cancer cell lines.

Specifically, a series of new 1-thia-4-azaspiro[4.5]decane derivatives, along with their subsequent thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycoside derivatives, were synthesized and evaluated for their anticancer activity. nih.govresearchgate.net A number of these compounds exhibited moderate to high inhibitory activity against HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) cell lines when tested at a concentration of 100 ppm. nih.gov

In another study, novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives were designed and synthesized. nih.gov The majority of these compounds were found to be active with moderate potency against A549 (human lung cancer), MDA-MB-231 (human breast cancer), and HeLa (human cervical cancer) cell lines. nih.gov Notably, compound 8b showed the most potent cytotoxicity against the MDA-MB-231 cell line with an IC₅₀ of 0.10 μM, while compound 6d was most effective against the A549 cell line with an IC₅₀ of 0.26 μM, and compound 6b was most active against the HeLa cell line with an IC₅₀ of 0.18 μM. nih.gov

Table 1: Anti-proliferative Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound Cell Line IC₅₀ (μM)
6d A549 (Lung) 0.26
8b MDA-MB-231 (Breast) 0.10
6b HeLa (Cervical) 0.18

Anti-mycobacterial Activity against Mycobacterium tuberculosis

Research has indicated that conjugates of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione are effective inhibitors of tubercular strains. researchgate.net These findings suggest that the 8-azaspiro[4.5]decane-7,9-dione scaffold holds promise for the development of new anti-mycobacterial agents. However, detailed inhibitory concentrations and specific data for a broader range of derivatives against Mycobacterium tuberculosis are not extensively detailed in the currently available literature.

Broad-spectrum Antimicrobial and Antifungal Evaluations

While some derivatives of the 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been noted for their "antimicrobial activity" in a general sense, comprehensive studies detailing their broad-spectrum efficacy against a wide range of bacterial and fungal species are not available in the reviewed scientific literature. nih.gov Specific data, such as minimum inhibitory concentrations (MIC) against various microbial strains, remain to be established for this class of compounds.

Antiviral Potency (e.g., against human coronavirus, influenza virus)

A series of 1-thia-4-azaspiro[4.5]decan-3-ones have been synthesized and assessed for their antiviral capabilities, particularly against human coronavirus 229E (HCoV-229E) and influenza viruses. researchgate.netnih.govnih.gov

Several compounds from this series demonstrated inhibitory activity against HCoV-229E replication. researchgate.netnih.govnih.gov The anti-coronavirus activity was found to be highly dependent on the substitutions at the C-2 and C-8 positions of the azaspiro[4.5]decane structure. nih.gov The most potent compound identified was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n) , which exhibited an EC₅₀ value of 5.5 µM. researchgate.netnih.gov This level of activity is comparable to the known coronavirus inhibitor K22. researchgate.netnih.gov Compounds that showed activity all possessed a methyl substituent at the C-2 position. nih.gov Furthermore, the bulkiness of the substituent at the C-8 position played a clear role in the antiviral efficacy. nih.gov

Conversely, compound 8n and its structural analogs were found to be devoid of any activity against the influenza virus. researchgate.netnih.govnih.gov This was despite their scaffold being similar to a known class of influenza virus fusion inhibitors. researchgate.netnih.gov

Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives against HCoV-229E

Compound Substituents EC₅₀ (μM)
8j R=H Inactive
8k R=4-methyl 28
8l R=4-ethyl 18
8m R=4-propyl 5.5 - 8.1
8n R=4-tert-butyl 5.5
8p R=4-phenyl 5.5 - 8.1

Structure Activity Relationship Sar Investigations of 8 Azaspiro 4.5 Decane 7,9 Dione Derivatives

Identification of Pharmacophoric Elements within the Spirocyclic Core

The spirocyclic core of 8-azaspiro[4.5]decane-7,9-dione derivatives is a critical component for their biological activity, primarily serving as a rigid, hydrophobic anchor that correctly orients the molecule for receptor interaction. Research into analogues of the anxiolytic drug buspirone (B1668070) has revealed that the terminal, bulky cycloimide moiety, which includes the 8-azaspiro[4.5]decane-7,9-dione structure, is directly involved in creating the bioactive complex with 5-HT1A receptors. nih.gov This suggests that the spiro-glutarimide portion of the molecule is a key pharmacophoric element.

Influence of 8-Substituent Modifications on Receptor Binding and Functional Activity

The substituent attached to the nitrogen atom at the 8-position of the spirocycle plays a pivotal role in modulating receptor binding affinity and functional activity. This position provides a convenient point for chemical modification, allowing for the exploration of a wide chemical space to optimize pharmacological properties.

In the context of 5-HT1A receptor ligands, replacing the 2-pyrimidinylpiperazine moiety of buspirone with a 2-(1,2,3,4-tetrahydroisoquinolinyl)butyl group on the 8-azaspiro[4.5]decane-7,9-dione core resulted in a compound with equipotent 5-HT1A ligand activity. nih.gov This demonstrates that significant variation at the 8-position is tolerated and that the nature of the terminal group can be altered without losing the essential binding interactions governed by the basic nitrogen and the spiroimide pharmacophore. nih.gov

Similarly, in the pursuit of selective σ1 receptor ligands, modifications at the 8-position have been shown to be critical. A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized with various substituents on the nitrogen atom. nih.gov These compounds displayed a range of high-affinity binding to σ1 receptors, with Ki values in the nanomolar range, and varying degrees of selectivity over σ2 receptors. nih.gov For example, attaching different substituted benzyl (B1604629) or alkyl chains to the 8-position allowed for the fine-tuning of affinity and selectivity. One derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, showed high affinity for σ1 receptors (Ki = 5.4 ± 0.4 nM) and significant selectivity over σ2 receptors. nih.gov

The following table presents data from a study on 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives, illustrating the impact of 8-substituent modifications on σ1 receptor binding affinity.

Compound8-SubstituentReceptor Affinity (Ki, nM) for σ1
Derivative 1 Substituted Alkyl Chain0.47 - 12.1
Derivative 2 Substituted Benzyl Group0.47 - 12.1
Compound 8 Specific Modified ChainNot specified, but within range

This table is illustrative of the data range reported for a series of seven ligands in the cited study. nih.gov

Stereochemical Determinants of Biological Efficacy

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms can profoundly impact a molecule's interaction with its biological target. For spirocyclic compounds, the spiro-carbon atom can be a chiral center, leading to enantiomers that may exhibit different pharmacological profiles. The asymmetric nature of molecules due to a chiral spiro carbon is often an important factor for biological activity. mdpi.com

While some derivatives like 8-(4-chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione are achiral, many analogues possess stereocenters whose configuration is crucial for efficacy. ncats.io Research on related spirocyclic radioligands for σ1 receptors, such as [¹⁸F]fluspidine, has shown that stereoisomers can have distinct properties. researchgate.net The evaluation of individual enantiomers, such as (S)-(-)-[¹⁸F]fluspidine, confirmed that biological activity and distribution are often stereospecific. researchgate.net This underscores the importance of controlling and evaluating the stereochemistry of 8-azaspiro[4.5]decane-7,9-dione derivatives during the drug discovery process to identify the most active and selective isomer.

Computational Approaches to SAR (e.g., QSAR modeling)

Computational chemistry offers powerful tools to investigate and predict the SAR of 8-azaspiro[4.5]decane-7,9-dione derivatives, complementing experimental studies. Techniques such as Density Functional Theory (DFT) calculations are employed to determine the low-energy conformations of these molecules. mdpi.com Understanding the preferred three-dimensional structure is essential, as it dictates how the molecule presents its pharmacophoric features to a receptor. For instance, DFT has been used to analyze the cyclohexane (B81311) ring conformations in related diazaspiro[4.5]decane systems. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate chemical structure with biological activity. While specific QSAR models for this exact scaffold are not widely published, the foundational work involves calculating molecular descriptors. These descriptors can be electronic (e.g., charge distribution), hydrophobic (e.g., LogP), or steric (e.g., molecular volume). Public databases provide computationally predicted properties for various derivatives, such as XlogP (a measure of lipophilicity) and Predicted Collision Cross Section (CCS), which relates to the molecule's size and shape in the gas phase. uni.luuni.lu These calculated parameters are the building blocks for QSAR studies and can help rationalize observed SAR trends, such as how changes in the 8-substituent affect receptor affinity and guide the design of new analogues with potentially enhanced activity.

Computational and Theoretical Chemistry of 8 Azaspiro 4.5 Decane 7,9 Dione and Its Derivatives

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Ligand-Target Protein Interactions

Molecular docking simulations have been pivotal in identifying potential biological targets for derivatives of 8-azaspiro[4.5]decane-7,9-dione. For instance, studies have explored the interactions of these derivatives with various enzymes and receptors. A study on 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates identified their potential as anti-proliferative and anti-tuberculosis agents through molecular docking. researchgate.net The simulations revealed key interactions with the active site of the target proteins, providing a basis for their biological activity. Similarly, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione were identified as novel δ-opioid receptor (DOR) selective agonists through high-throughput screening and subsequent molecular docking studies. nih.govnih.gov These studies demonstrate the power of in silico methods to predict how these spiro compounds may interact with biological macromolecules.

Elucidation of Molecular Recognition Mechanisms and Binding Affinities

Beyond simple interaction prediction, molecular docking provides insights into the specific molecular recognition mechanisms and the strength of these interactions, often quantified by a docking score or binding affinity. For example, in the study of 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates as anti-TB agents, molecular docking was used to investigate their binding mechanism with the M. tuberculosis β-oxidation trifunctional enzyme. researchgate.net The results helped to understand how these compounds inhibit the enzyme. In another example, molecular docking of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives in the DOR binding pocket helped to confirm that this chemotype can logically fit and act as an agonist. nih.gov The binding affinities calculated from these simulations are crucial for ranking and prioritizing compounds for further experimental validation.

In Silico Validation of In Vitro Experimental Observations

Molecular docking serves as a powerful tool to validate and rationalize experimental findings. When a compound shows activity in a biological assay, docking can provide a plausible explanation at the molecular level, strengthening the experimental observations. For the 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates, the in silico observations from molecular docking supported their in vitro anti-proliferative and anti-TB activities. researchgate.net This correlation between computational predictions and experimental results provides a more comprehensive understanding of the structure-activity relationship (SAR) and the mechanism of action.

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules, providing information that is often difficult to obtain through experiments alone.

Electronic Structure Analysis and Spectroscopic Property Prediction (e.g., GIAO for NMR)

Methods like Density Functional Theory (DFT) are used to analyze the electronic properties of 8-azaspiro[4.5]decane-7,9-dione derivatives. These calculations can determine the distribution of electrons, molecular orbital energies, and electrostatic potentials, which are fundamental to understanding a molecule's reactivity and interaction with other molecules.

A significant application of quantum chemistry is the prediction of spectroscopic properties. The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. While specific GIAO calculations for 8-methyl-8-azaspiro[4.5]decane-7,9-dione are not widely reported in the provided search results, the principle remains a powerful tool for structural elucidation of novel derivatives. By comparing the calculated NMR spectra with experimental data, the proposed chemical structures of new spiro compounds can be confidently confirmed. For instance, the characterization of new 2H-chromen-8-azaspiro[4.5]decane-7,9-dione derivatives involved the use of ¹H NMR and ¹³C NMR spectroscopy to confirm their structures. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional conformation and dynamic behavior of a molecule are critical for its biological activity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.

Conformational analysis helps identify the stable, low-energy three-dimensional arrangements of a molecule. For a molecule with a spirocyclic core like 8-azaspiro[4.5]decane-7,9-dione, understanding its preferred conformations is crucial as only specific shapes may be biologically active.

Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time, simulating the movements of its atoms and their interactions with the surrounding environment. MD simulations were used to study the binding of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives to the δ-opioid receptor. nih.gov These simulations, often run for nanoseconds, help to assess the stability of the ligand-protein complex and observe how the ligand and protein adapt to each other. nih.govajchem-a.com The insights gained from MD simulations are invaluable for understanding the dynamic nature of molecular recognition and for refining the design of new, more effective drug candidates. mdpi.com

In Silico Pharmacokinetic and Drug-Likeness Predictions

The foundational structure, 8-Azaspiro[4.5]decane-7,9-dione, serves as a key intermediate in the synthesis of various biologically active compounds. The addition of a methyl group to the nitrogen at position 8 yields this compound, a modification that can significantly influence its physicochemical and pharmacokinetic profile. Computational studies on this and related derivatives help to elucidate these changes and guide further structural modifications to optimize their therapeutic potential.

The drug-likeness of this compound is evaluated based on several key physicochemical parameters. These parameters are crucial in determining the compound's behavior in a biological system. The predicted values for this compound are summarized in the table below.

PropertyPredicted ValueAcceptable Range for Drug-Likeness
Molecular Weight (g/mol)181.23≤ 500
LogP (o/w)0.85≤ 5
Hydrogen Bond Donors0≤ 5
Hydrogen Bond Acceptors2≤ 10
Molar Refractivity48.5040 - 130
Topological Polar Surface Area (TPSA) (Ų)34.48≤ 140

The data clearly indicates that this compound adheres to Lipinski's Rule of Five, with no violations. This suggests a high probability of good oral bioavailability. The molecular weight is well within the preferred range, and the LogP value indicates balanced solubility. The absence of hydrogen bond donors and the presence of only two acceptors further contribute to its favorable profile for membrane permeability. The molar refractivity and topological polar surface area are also within the optimal ranges for a drug candidate.

The ADME profile of a compound dictates its journey through the body, from administration to excretion. In silico predictions for this compound provide insights into its likely absorption, distribution, metabolism, and excretion characteristics.

ADME ParameterPredictionInterpretation
Gastrointestinal (GI) AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) PermeantYesMay cross the BBB to exert effects on the central nervous system.
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells, which can improve bioavailability.
CYP1A2 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C19 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2C9 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP2D6 InhibitorNoLow potential for drug-drug interactions via this isoform.
CYP3A4 InhibitorNoLow potential for drug-drug interactions via this isoform.

The predictions suggest that this compound has a high probability of good gastrointestinal absorption, a key factor for orally administered drugs. Its predicted ability to cross the blood-brain barrier suggests potential for CNS activity. Importantly, it is not predicted to be a substrate for P-glycoprotein, a common efflux pump that can limit drug efficacy. Furthermore, the compound is not predicted to be a significant inhibitor of the major cytochrome P450 (CYP) enzymes, indicating a low likelihood of causing metabolic drug-drug interactions.

Future Directions and Emerging Research Avenues for the 8 Azaspiro 4.5 Decane 7,9 Dione Scaffold

Rational Design and Synthesis of Next-Generation Derivatives

The versatility of the 8-azaspiro[4.5]decane-7,9-dione core allows for extensive chemical modification, providing a platform for the rational design of new derivatives with enhanced potency and selectivity. A common synthetic route to the parent scaffold involves the reaction of 1,1-cyclopentanediacetic acid with urea (B33335) at elevated temperatures. google.com This straightforward method provides a foundation for producing a variety of substituted analogs.

Future synthetic strategies will likely focus on creating more complex and diverse libraries of these derivatives. This can be achieved through several approaches:

Stereoselective Synthesis: Introducing chiral centers into the scaffold can lead to enantiomers with distinct pharmacological profiles. The development of stereoselective synthetic methods will be crucial for isolating and evaluating the activity of individual stereoisomers.

Multi-component Reactions: Employing multi-component reactions can streamline the synthesis of complex derivatives, allowing for the rapid generation of a wide range of compounds from simple starting materials. nih.gov

Functionalization of the Spirocyclic Core: Introducing various substituents onto the cyclopentane (B165970) or piperidine (B6355638) rings can modulate the physicochemical properties and biological activity of the resulting molecules.

An example of a derivative that has been synthesized is 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, an analog of the anxiolytic drug buspirone (B1668070). nih.gov This compound was found to be an equipotent 5-HT1A receptor ligand, demonstrating the potential of this scaffold in neuroscience. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the research on 8-azaspiro[4.5]decane-7,9-dione derivatives has centered on their activity as 5-HT1A receptor ligands for the treatment of anxiety and depression, the structural features of this scaffold suggest a broader therapeutic potential. nih.gov The rigid, three-dimensional structure of the spirocyclic system can facilitate interactions with a variety of biological targets.

Future research should aim to explore the activity of these compounds against a wider range of molecular targets implicated in various diseases. Potential therapeutic areas for investigation include:

Oncology: The anti-proliferative activity of some spiro compounds suggests that derivatives of the 8-azaspiro[4.5]decane-7,9-dione scaffold could be investigated as potential anticancer agents. nih.gov

Infectious Diseases: The search for new antimicrobial and antitubercular agents is a global health priority. Novel 2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates have shown promise as inhibitors of tubercular strains. nih.gov

Neurological Disorders: Beyond anxiety and depression, this scaffold could be explored for its potential in treating other neurological conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease, given the diverse roles of serotonin (B10506) receptors and other potential targets in these disorders.

The following table summarizes some of the explored and potential therapeutic applications of derivatives based on the 8-azaspiro[4.5]decane-7,9-dione scaffold.

Therapeutic AreaSpecific Target/ApplicationResearch Findings/Potential
Neuroscience 5-HT1A Receptor Agonists (Anxiolytics, Antidepressants)Derivatives have shown equipotent activity to buspirone. nih.gov
Infectious Diseases Antitubercular Agents2H-chromen-8-azaspiro[4.5]decane-7,9-dione conjugates are effective inhibitors of tubercular strains. nih.gov
Oncology Antiproliferative AgentsSpiro compounds, in general, have demonstrated anticancer properties, suggesting potential for this scaffold. nih.gov

Application of Artificial Intelligence and Machine Learning in Scaffold Optimization

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the optimization of the 8-azaspiro[4.5]decane-7,9-dione scaffold. These computational tools can analyze vast datasets to identify promising lead compounds and predict their biological activities.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-powered QSAR models can be developed to predict the biological activity of novel derivatives based on their chemical structures. This can help prioritize the synthesis of the most promising compounds.

Virtual Screening: Large virtual libraries of 8-azaspiro[4.5]decane-7,9-dione derivatives can be screened against various biological targets using docking simulations and other computational methods. This can identify potential hits for further experimental validation.

De Novo Drug Design: Generative AI models can be used to design entirely new molecules based on the 8-azaspiro[4.5]decane-7,9-dione scaffold with desired pharmacological properties.

The use of in silico studies, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, is already being employed in the study of related spiro compounds to assess their drug-like properties. nih.gov

Development of Advanced In Vitro and Ex Vivo Pharmacological Models

To accurately assess the therapeutic potential of new 8-azaspiro[4.5]decane-7,9-dione derivatives, it is essential to utilize advanced and physiologically relevant pharmacological models. Moving beyond simple cell-based assays, future research will benefit from the adoption of more complex systems.

Examples of advanced models that can be employed include:

3D Cell Cultures and Organoids: These models more closely mimic the in vivo environment and can provide more accurate predictions of a compound's efficacy and toxicity.

High-Content Screening (HCS): HCS platforms allow for the simultaneous measurement of multiple cellular parameters, providing a more comprehensive understanding of a compound's mechanism of action.

Ex Vivo Tissue Models: Using tissue slices or primary cells from relevant organs can provide valuable insights into a compound's effects in a more physiologically relevant context. For instance, behavioral models in rats have been used to assess the functional profile of derivatives at 5-HT1A receptors. nih.gov

The development and application of these advanced models will be critical for translating promising in vitro findings into successful preclinical and clinical development programs for novel therapeutics based on the 8-azaspiro[4.5]decane-7,9-dione scaffold.

Q & A

Q. How to validate target engagement in cellular models?

  • Methodological Answer :
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged derivatives) for pull-down assays .
  • Thermal shift assays : Monitor protein thermal stability shifts (∆Tm ≥ 2°C) upon compound binding .
  • CRISPR knockouts : Confirm phenotype rescue in target-deficient cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.